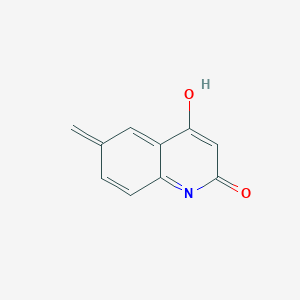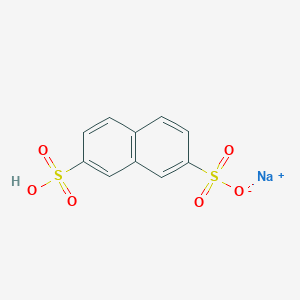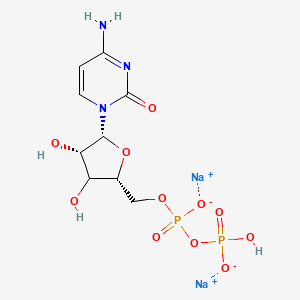
Cytidine 5'-diphosphate (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-diphosphate (disodium salt) is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is involved in the synthesis of phospholipids and nucleic acids, making it essential for cellular functions and genetic information transfer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (disodium salt) can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase . The reaction typically involves the use of phosphorylating agents and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-diphosphate (disodium salt) often involves fermentation processes using microorganisms such as yeast. The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for nucleoside diphosphate kinase to produce cytidine triphosphate.
Reduction: It serves as a substrate for ribonucleotide reductase to produce deoxycytidine monophosphate.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents and reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate and deoxycytidine monophosphate, which are essential for DNA and RNA biosynthesis .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-diphosphate (disodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study nucleoside diphosphate kinase activity.
Biology: It plays a role in the synthesis of phospholipids, which are vital components of cell membranes.
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic assays.
Wirkmechanismus
Cytidine 5’-diphosphate (disodium salt) exerts its effects by acting as a substrate for various enzymes involved in nucleotide and phospholipid synthesis. It participates in the transfer of phosphoryl groups, which is essential for the production of cytidine triphosphate and other nucleotides . The molecular targets include nucleoside diphosphate kinase and ribonucleotide reductase, which are key enzymes in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-triphosphate (disodium salt): Involved in RNA synthesis and acts as a high-energy molecule similar to adenosine triphosphate.
Uridine 5’-triphosphate (trisodium salt): Plays a role in RNA synthesis and acts as a precursor for the synthesis of other nucleotides.
Adenosine 5’-triphosphate (disodium salt): A high-energy molecule involved in various biochemical processes, including energy transfer and signal transduction.
Uniqueness
Cytidine 5’-diphosphate (disodium salt) is unique in its role as a carrier for phosphorylcholine and diacylglycerol during phospholipid synthesis . This makes it essential for the production of cell membrane components, distinguishing it from other nucleoside diphosphates and triphosphates .
Eigenschaften
Molekularformel |
C9H13N3Na2O11P2 |
|---|---|
Molekulargewicht |
447.14 g/mol |
IUPAC-Name |
disodium;[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1 |
InChI-Schlüssel |
ZGDYAAWYYNVXEB-ZGOIVWLFSA-L |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


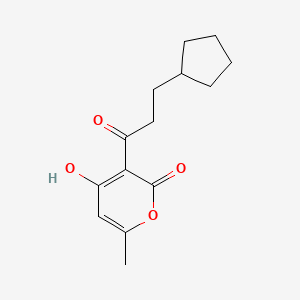
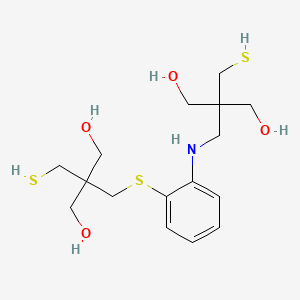




![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

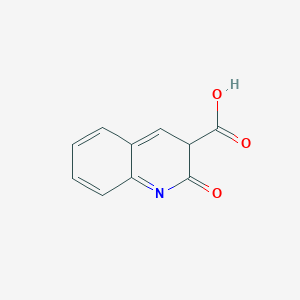
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
